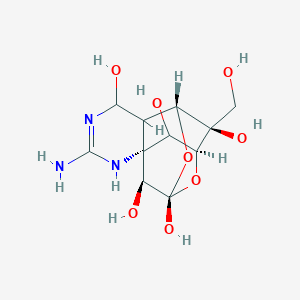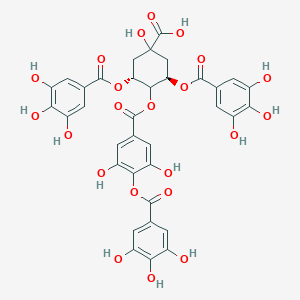
4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol, also known as DMBU, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, including acetylcholinesterase and monoamine oxidase. It may also interact with certain receptors in the brain, including the GABA-A receptor.
Biochemical and Physiological Effects:
4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
One advantage of 4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol is its relatively simple synthesis method, which makes it readily accessible for laboratory experiments. However, one limitation is its low solubility in water, which can make it challenging to work with in certain experiments.
未来方向
There are several future directions for 4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol research. One area of interest is its potential as a drug candidate for the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol and its potential interactions with various enzymes and receptors.
合成方法
4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol can be synthesized through a multi-step process involving the reaction of 2,6-dimethylpiperidine with propargyl bromide. The resulting intermediate is then subjected to reduction with lithium aluminum hydride to yield 4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol.
科学研究应用
4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. In materials science, 4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol has been explored as a building block for the synthesis of novel materials with unique properties. In catalysis, 4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol has been studied as a potential catalyst for various chemical reactions.
属性
产品名称 |
4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol |
|---|---|
分子式 |
C11H19NO |
分子量 |
181.27 g/mol |
IUPAC 名称 |
4-(2,6-dimethylpiperidin-1-yl)but-2-yn-1-ol |
InChI |
InChI=1S/C11H19NO/c1-10-6-5-7-11(2)12(10)8-3-4-9-13/h10-11,13H,5-9H2,1-2H3 |
InChI 键 |
YBWMZMSJTOAEPD-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1CC#CCO)C |
规范 SMILES |
CC1CCCC(N1CC#CCO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220215.png)
![6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol](/img/structure/B220216.png)
![5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol](/img/structure/B220224.png)
![4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220230.png)




